Bis(2-pyrrolidinoethyl) ether

Description

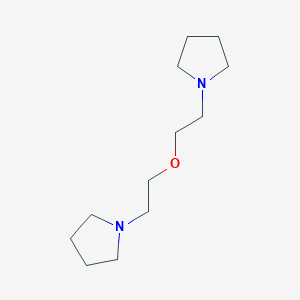

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-pyrrolidin-1-ylethoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-6-13(5-1)9-11-15-12-10-14-7-3-4-8-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHAYUSMVWWPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOCCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622499 | |

| Record name | 1,1'-[Oxydi(ethane-2,1-diyl)]dipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100396-39-2 | |

| Record name | 1,1'-[Oxydi(ethane-2,1-diyl)]dipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(oxydiethane-2,1-diyl)dipyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bis(2-pyrrolidinoethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-pyrrolidinoethyl) ether, a tertiary amine with a flexible ether linkage, presents a scaffold of interest in medicinal chemistry and materials science. Its synthesis and, critically, its purification to high standards are paramount for its application in research and development. This guide provides a comprehensive overview of plausible synthetic strategies and detailed purification methodologies for Bis(2-pyrrolidinoethyl) ether, grounded in established chemical principles and analogous procedures for similar compounds. While direct literature on the explicit synthesis of this compound is sparse, this paper constructs a robust framework for its preparation and purification based on analogous reactions and established techniques for tertiary amines.

Introduction

The pyrrolidine moiety is a prevalent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The incorporation of this saturated heterocycle can significantly influence the physicochemical properties of a molecule, including its solubility, basicity, and conformational flexibility, thereby impacting its pharmacokinetic and pharmacodynamic profile. Bis(2-pyrrolidinoethyl) ether, with its two pyrrolidine rings connected by an ether chain, offers a unique combination of features. The tertiary amine functionalities provide sites for salt formation and potential interactions with biological targets, while the ether linkage imparts a degree of conformational freedom.

Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this guide will present a reasoned, expert-driven approach to its synthesis. The purification of the final product, a critical step for any application in drug development, will be discussed in detail, drawing upon established methods for the purification of tertiary amines.

Proposed Synthesis of Bis(2-pyrrolidinoethyl) Ether

A logical and efficient approach to the synthesis of Bis(2-pyrrolidinoethyl) ether is the nucleophilic substitution reaction between pyrrolidine and a suitable dielectrophile, such as bis(2-chloroethyl) ether. This method is analogous to the well-established Williamson ether synthesis and the alkylation of secondary amines.

Reaction Scheme

The proposed two-step reaction involves the deprotonation of pyrrolidine followed by the alkylation of the resulting pyrrolidide anion with bis(2-chloroethyl) ether.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN106316868A - Bis(2-dimethylaminoethyl)ether synthesis method - Google Patents [patents.google.com]

- 3. Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-tetraoxidotetranickel(II)hexatantalum(V) nonadecahydrate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Bis(2-pyrrolidinoethyl) ether

An In-depth Examination for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral characterization of Bis(2-pyrrolidinoethyl) ether (CAS 100369-39-2). Due to the limited availability of public domain experimental data for this specific molecule, this document presents a detailed, predictive analysis based on established spectroscopic principles. It is designed to serve as a robust reference for researchers, scientists, and professionals in drug development, offering insights into the expected spectral features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations provided herein are grounded in authoritative spectroscopic theory and are intended to guide the analysis of this and structurally related compounds.

Introduction: The Structural Significance of Bis(2-pyrrolidinoethyl) ether

Bis(2-pyrrolidinoethyl) ether, with the systematic name 1,1'-(oxybis(ethane-2,1-diyl))dipyrrolidine, is a tertiary amine and an ether. Its structure is characterized by a central ether linkage flanked by two ethyl chains, each terminating in a pyrrolidine ring. This combination of a flexible ether backbone and cyclic amine functionalities makes it an interesting scaffold in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques.

This guide will delve into the predicted spectral data for Bis(2-pyrrolidinoethyl) ether and the underlying principles for their interpretation. We will explore ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Molecular Structure and Analytical Workflow

The structural formula of Bis(2-pyrrolidinoethyl) ether is presented below, along with a typical workflow for its comprehensive spectral analysis.

Caption: Molecular structure and analytical workflow for Bis(2-pyrrolidinoethyl) ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Bis(2-pyrrolidinoethyl) ether, both ¹H and ¹³C NMR will provide critical information about its symmetric structure.

Predicted ¹H NMR Spectral Data

The symmetry of the molecule simplifies the ¹H NMR spectrum. We expect to see four distinct signals corresponding to the four unique proton environments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.60 | Triplet | 4H | -O-CH₂ -CH₂-N- |

| ~ 2.75 | Triplet | 4H | -O-CH₂-CH₂ -N- |

| ~ 2.60 | Triplet | 8H | -N-CH₂ -CH₂- (Pyrrolidine) |

| ~ 1.80 | Multiplet | 8H | -N-CH₂-CH₂ -CH₂ - (Pyrrolidine) |

Causality Behind Predictions:

-

-O-CH₂- (δ ~3.60): These protons are adjacent to the highly electronegative oxygen atom, which deshields them, shifting them downfield. The signal is a triplet due to coupling with the adjacent -CH₂-N- protons.

-

-CH₂-N- (δ ~2.75): These protons are adjacent to the nitrogen atom, which is also electronegative but less so than oxygen. Their signal is a triplet due to coupling with the -O-CH₂- protons.

-

-N-CH₂- (Pyrrolidine, δ ~2.60): These protons are on the carbons directly attached to the nitrogen of the pyrrolidine ring. They are expected to be triplets due to coupling with the adjacent methylene group in the ring.

-

-CH₂-CH₂- (Pyrrolidine, δ ~1.80): These protons are on the carbons beta to the nitrogen in the pyrrolidine ring and are the most upfield (shielded). They appear as a multiplet due to coupling with the adjacent -N-CH₂- protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with four expected signals.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 70 | -O-C H₂-CH₂-N- |

| ~ 55 | -O-CH₂-C H₂-N- |

| ~ 54 | -N-C H₂-CH₂- (Pyrrolidine) |

| ~ 23 | -N-CH₂-C H₂- (Pyrrolidine) |

Causality Behind Predictions:

-

-O-CH₂- (δ ~70): The carbon atom directly attached to the oxygen is the most deshielded and appears furthest downfield.

-

-CH₂-N- & -N-CH₂- (δ ~55 and ~54): The carbons attached to the nitrogen atoms have similar chemical environments and are expected to have close chemical shifts.

-

-CH₂-CH₂- (δ ~23): The carbons in the middle of the pyrrolidine ring are the most shielded and appear furthest upfield.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Bis(2-pyrrolidinoethyl) ether in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 212.34 (corresponding to the molecular formula C₁₂H₂₄N₂O). The molecular ion peak is expected to be of low to moderate intensity due to the facile fragmentation of ethers and amines.

-

Major Fragments:

-

m/z = 112: This would be a major peak resulting from alpha-cleavage adjacent to one of the nitrogen atoms, leading to the formation of the stable [CH₂=N(CH₂)₄CH₂CH₂OCH₃]⁺ ion.

-

m/z = 98: This fragment likely arises from the cleavage of the C-O bond, followed by the loss of a hydrogen atom, resulting in a [C₅H₁₀N=CH₂]⁺ ion.

-

m/z = 70: This corresponds to the pyrrolidinyl-methyl cation [C₄H₈N=CH₂]⁺, a very common fragment for N-alkylpyrrolidines.

-

m/z = 44: This could correspond to the [CH₂=NH₂]⁺ fragment.

-

Caption: Predicted major fragmentation pathways for Bis(2-pyrrolidinoethyl) ether in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC interface.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared Absorption Bands

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| 2800-2750 | Medium | C-H stretching (Bohlmann bands, characteristic of tertiary amines) |

| 1120-1080 | Strong | C-O-C stretching (ether) |

| 1465-1440 | Medium | C-H bending (methylene scissoring) |

Causality Behind Predictions:

-

C-H stretching (aliphatic): The strong absorptions in this region are characteristic of the numerous C-H bonds in the alkyl chains and pyrrolidine rings.

-

Bohlmann bands: These are characteristic overtones that appear in the spectra of tertiary amines with at least one α-hydrogen anti-periplanar to the nitrogen lone pair. Their presence would be a strong indicator of the tertiary amine environment.

-

C-O-C stretching: A strong, prominent band in this region is the hallmark of an ether functional group.

-

C-H bending: These absorptions are due to the bending vibrations of the methylene groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of Bis(2-pyrrolidinoethyl) ether. This guide has presented a detailed, predictive overview of the expected spectral data based on fundamental principles of chemical spectroscopy. While the data presented herein is hypothetical, the methodologies and interpretations provide a solid framework for the analysis of this compound and its analogs in a research and development setting. The validation of this predicted data through experimental work is a critical next step for any application of this molecule.

References

Spectroscopic Characterization of Bis(2-pyrrolidinoethyl) ether: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Bis(2-pyrrolidinoethyl) ether (CAS No. 100396-39-2).[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols to ensure data integrity and reproducibility. While experimental spectra for this specific compound are not widely published, this guide synthesizes established principles of organic spectroscopy to predict and interpret the spectral data with a high degree of confidence.

Introduction: The Structural Significance of Bis(2-pyrrolidinoethyl) ether

Bis(2-pyrrolidinoethyl) ether, with the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol , is a symmetrical molecule featuring two pyrrolidine rings linked by a central ether chain.[2][3] The structure contains two tertiary amine functionalities and an ether linkage, which dictate its chemical properties and, consequently, its spectroscopic signature. A thorough understanding of its NMR, IR, and MS profiles is essential for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Bis(2-pyrrolidinoethyl) ether, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The symmetry of the molecule simplifies the ¹H NMR spectrum, leading to fewer signals than the total number of protons. We can predict the chemical shifts based on the electronic environment of the protons. Protons closer to the electronegative nitrogen and oxygen atoms will be deshielded and appear at a higher chemical shift (downfield).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.60 | Triplet | 4H | O-CH ₂-CH₂-N | Protons adjacent to the ether oxygen are significantly deshielded. |

| ~ 2.70 | Triplet | 4H | O-CH₂-CH ₂-N | Protons adjacent to the pyrrolidine nitrogen are deshielded. |

| ~ 2.55 | Triplet | 8H | N-CH ₂ (pyrrolidine ring) | Protons on the carbons directly bonded to the nitrogen in the pyrrolidine ring. |

| ~ 1.75 | Multiplet | 8H | CH ₂-CH₂ (pyrrolidine ring) | Protons on the internal carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum will reflect the molecular symmetry. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 70.0 | C H₂-O-CH₂ | Carbons bonded to the ether oxygen are deshielded. |

| ~ 55.0 | O-CH₂-C H₂-N | Carbons adjacent to the tertiary amine nitrogen. |

| ~ 54.0 | N-C H₂ (pyrrolidine ring) | Carbons in the pyrrolidine ring directly attached to the nitrogen. |

| ~ 23.5 | C H₂-CH₂ (pyrrolidine ring) | Internal carbons of the pyrrolidine ring. |

Experimental Protocol for NMR Spectroscopy

A robust protocol is critical for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Bis(2-pyrrolidinoethyl) ether.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup and Data Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Tune and shim the probe to the specific sample and solvent.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

NMR Logical Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Spectral Data

The IR spectrum of Bis(2-pyrrolidinoethyl) ether will be characterized by the vibrations of its C-H, C-O, and C-N bonds. A key diagnostic feature is the absence of N-H stretching bands, confirming its tertiary amine nature.[6][7][8][9][10]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) | Characteristic of sp³ hybridized C-H bonds. |

| 1470-1450 | C-H bend | Aliphatic (CH₂) | Scissoring and bending vibrations of methylene groups. |

| ~1100 | C-O stretch | Ether (C-O-C) | Strong, characteristic absorption for the ether linkage. |

| 1250-1020 | C-N stretch | Tertiary Amine | Generally of medium to weak intensity.[8] |

| 3500-3300 | N-H stretch | (Amine) | Absent , confirming the tertiary nature of the amine.[6][7][8][9][10] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Place a small drop of liquid Bis(2-pyrrolidinoethyl) ether directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Acquisition:

-

Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance.

-

Perform a background subtraction to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Label the significant peaks and correlate them to the corresponding bond vibrations.

-

IR Spectroscopy Logic Diagram

Caption: Key vibrational modes in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity and structure.

Predicted Mass Spectral Data

For Bis(2-pyrrolidinoethyl) ether (C₁₂H₂₄N₂O), the molecular weight is 212.33. The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z = 212. The presence of two nitrogen atoms is consistent with the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[7]

The fragmentation of this molecule is expected to be dominated by α-cleavage, a characteristic fragmentation pathway for both ethers and amines.[7][9][11][12] This involves the cleavage of a C-C bond adjacent to a heteroatom.

| Predicted m/z | Fragment Ion Structure | Fragmentation Pathway |

| 212 | [C₁₂H₂₄N₂O]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₁₃NO]⁺ | α-cleavage at the ether linkage |

| 98 | [C₆H₁₂N]⁺ | α-cleavage adjacent to the pyrrolidine nitrogen |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the ethyl chain from the pyrrolidine ring |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile compound like this, direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS) are suitable methods.

-

For GC-MS, dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra, which are useful for structural elucidation.

-

"Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion.

-

-

Mass Analysis and Detection:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

MS Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways.

Conclusion

The spectroscopic characterization of Bis(2-pyrrolidinoethyl) ether can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a predictive framework based on established spectroscopic principles for tertiary amines and ethers. The predicted data, along with the detailed experimental protocols, offer a robust starting point for researchers working with this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data for confident structural confirmation and purity assessment.

References

-

Pharmaffiliates. (n.d.). bis-(2-Pyrrolidinoethyl) ether. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. BIS(2-PYRROLIDINOETHYL) ETHER [100396-39-2] | King-Pharm [king-pharm.com]

- 4. BIS(2-PYRROLIDINOETHYL) ETHER | 100396-39-2 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to Bis(2-pyrrolidinoethyl) Ether: From Industrial Catalyst to a Potential Scaffold in Drug Discovery

This technical guide offers a comprehensive overview of Bis(2-pyrrolidinoethyl) ether, a molecule with a well-established industrial footprint and intriguing, yet largely unexplored, potential in the pharmaceutical sciences. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the known physical and chemical properties of this unique tertiary amine, details its primary application, and critically evaluates its prospects as a novel scaffold for therapeutic innovation.

Molecular Profile and Physicochemical Properties

Bis(2-pyrrolidinoethyl) ether, identified by the CAS Number 100396-39-2, is a symmetrically substituted diamine ether. Its structure features a central ether linkage flanked by two ethyl groups, each terminating in a pyrrolidine ring. This arrangement of two tertiary amine moieties and a flexible ether chain imparts specific chemical characteristics that have been leveraged in industrial applications.

Table 1: Physicochemical Properties of Bis(2-pyrrolidinoethyl) ether

| Property | Value | Source(s) |

| CAS Number | 100396-39-2 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O | [1][3] |

| Molecular Weight | 212.33 g/mol | [1][3] |

| Boiling Point | 166-172 °C (at 22 Torr)282.3 °C (at 760 mmHg) | [1][2] |

| Density | 0.999 g/cm³ | [1] |

| Flash Point | 77.8 °C | [1] |

| LogP (Predicted) | 2.189 | [1] |

| Synonyms | 1-[2-(2-pyrrolidin-1-ylethoxy)ethyl]pyrrolidine | [1] |

The presence of two basic nitrogen atoms and a central oxygen atom suggests that Bis(2-pyrrolidinoethyl) ether can act as a multidentate ligand, a property that could be of interest in coordination chemistry and catalysis beyond its current applications.

Established Application: Catalysis in Polyurethane Chemistry

The primary and well-documented application of Bis(2-pyrrolidinoethyl) ether is as a tertiary amine catalyst in the production of polyurethane foams.[1][4][5] Tertiary amines are crucial in these polymerization reactions, as they catalyze both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which generates carbon dioxide gas to form the foam structure.[3][4][6]

The catalytic activity of a tertiary amine is influenced by its basicity and the steric hindrance around the nitrogen atoms.[3] The structure of Bis(2-pyrrolidinoethyl) ether offers two accessible tertiary amine sites, making it an effective catalyst. Its use in polyurethane formulations is aimed at achieving a balance between the gelling and blowing reactions to control the foam's physical properties, such as density, cell structure, and curing time.[6]

Notably, there is a drive in the polyurethane industry to develop "non-fugitive" or "reactive" catalysts to reduce volatile organic compound (VOC) emissions from finished products.[2] While not inherently a reactive catalyst, the development of derivatives of such molecules that can be incorporated into the polymer backbone is an active area of research.[2]

The Pyrrolidine Scaffold in Drug Discovery: A Paradigm of Versatility

While Bis(2-pyrrolidinoethyl) ether itself has not been prominently featured in medicinal chemistry literature, its core structural component, the pyrrolidine ring, is a highly privileged scaffold in drug discovery.[7][8][9] The five-membered saturated nitrogen heterocycle is present in numerous FDA-approved drugs and natural products.[8]

The value of the pyrrolidine motif stems from several key attributes:

-

Improved Physicochemical Properties: The inclusion of a pyrrolidine ring can enhance aqueous solubility and modulate other key properties of a drug candidate.[7]

-

Stereochemical Complexity: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the introduction of stereocenters, enabling a three-dimensional exploration of pharmacophore space.[8]

-

Hydrogen Bonding Capabilities: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[7]

Pyrrolidine derivatives have been successfully developed as anticancer, antibacterial, antidiabetic, and central nervous system-acting agents.[8] This vast body of research underscores the potential of novel pyrrolidine-containing molecules as starting points for new therapeutic agents.

Bis(2-pyrrolidinoethyl) ether as a Potential Drug Discovery Scaffold: A Critical Perspective

Given the proven utility of the pyrrolidine ring, we can critically evaluate the structure of Bis(2-pyrrolidinoethyl) ether as a potential starting point for a drug discovery program.

Structural Features of Interest

-

Symmetry and Bivalency: The molecule is symmetrical and possesses two identical pyrrolidine moieties. This bivalent nature could be exploited to design ligands that simultaneously engage two binding sites on a target protein or interact with two separate targets in a polypharmacological approach.

-

Flexible Linker: The diethylether linker is flexible, which could allow the two pyrrolidine "warheads" to adopt a variety of spatial orientations to optimize binding to a biological target. The length and composition of this linker could be systematically modified to probe structure-activity relationships (SAR).

-

Chemical Handles for Derivatization: While the core structure is relatively simple, the pyrrolidine rings offer potential sites for functionalization, although this would require chemical synthesis of modified precursors. More readily, the nitrogen atoms could be quaternized to introduce a permanent positive charge, which could be useful for targeting certain biological systems.

Potential Challenges

-

Lack of Precedent: The absence of this specific molecule in the medicinal chemistry literature means that any drug discovery program would be starting from a very early stage, without a known biological target or established SAR.

-

Metabolic Stability: The ether linkage could be a site of metabolic cleavage. The tertiary amine groups could also be susceptible to N-dealkylation or oxidation by cytochrome P450 enzymes.

-

Toxicology: There is a lack of publicly available, detailed toxicological data for Bis(2-pyrrolidinoethyl) ether.[10] Any potential therapeutic application would require a thorough toxicological assessment.

Hypothetical Workflow for Biological Screening

For a molecule like Bis(2-pyrrolidinoethyl) ether with no established biological activity, a logical first step in a drug discovery context would be to subject it to a broad panel of in vitro screening assays.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Experimental Protocol: Representative Cell Viability Assay

This protocol describes a typical method to assess the cytotoxic effect of a novel compound on a cancer cell line, a common starting point in phenotypic screening.

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 2X serial dilution of Bis(2-pyrrolidinoethyl) ether in culture media, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Cell Treatment: Remove the old media from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

-

Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., alamarBlue™) to each well and incubate for 4 hours.

-

Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Synthesis and Reactivity

Caption: A plausible synthetic route to Bis(2-pyrrolidinoethyl) ether.

Safety and Handling

As a tertiary amine, Bis(2-pyrrolidinoethyl) ether should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Tertiary amines can be irritating to the skin, eyes, and respiratory tract.[1] It is important to consult the material safety data sheet (MSDS) from the supplier for specific handling and disposal instructions.[10]

Conclusion

Bis(2-pyrrolidinoethyl) ether is a molecule with a clearly defined, albeit narrow, industrial application as a polyurethane catalyst. Its physicochemical properties are well-suited for this role. For the drug development professional, this compound is currently a blank slate. However, it should not be entirely dismissed. The presence of two pyrrolidine rings—a highly valued scaffold in medicinal chemistry—connected by a flexible linker, presents an intriguing, symmetrical structure. While significant challenges exist, including a lack of biological data and potential metabolic liabilities, the unique bivalent nature of Bis(2-pyrrolidinoethyl) ether could offer a novel starting point for the design of ligands targeting dimeric proteins or for the development of polypharmacological agents. Future research would be required to synthesize analogs, perform initial biological screening, and assess the compound's drug-like properties to determine if its potential can be translated into tangible therapeutic opportunities.

References

- Alfa Chemistry. (n.d.). Bis-(2-pyrrolidinoethyl)ether.

- ChemicalBook. (n.d.). BIS(2-PYRROLIDINOETHYL) ETHER (CAS 100396-39-2).

- ChemSrc. (n.d.). BIS(2-PYRROLIDINOETHYL) ETHER (cas 100396-39-2) SDS/MSDS, Hazard, Safety.

- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).

- Reaction principle of tertiary amine catalyst. (2022, May 25).

- Google Patents. (n.d.). EP3931177A1 - Amine composition useful for making stable polyurethane foam systems.

- Google Patents. (n.d.). WO2020174030A1 - Amine composition useful for making stable polyurethane foam systems.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Shukla, K., Ferraris, D. V., Thomas, A. G., Stathis, M., Duvall, B., Delahanty, G., ... & Tsukamoto, T. (2012). Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. Journal of medicinal chemistry, 55(23), 10551–10563.

- Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tosoh.co.jp [tosoh.co.jp]

- 3. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2020174030A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]

- 6. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 7. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. guidechem.com [guidechem.com]

The Catalyst Core: An In-depth Technical Guide to the Mechanism of Action of Bis(2-pyrrolidinoethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-pyrrolidinoethyl) ether, a tertiary amine catalyst, plays a pivotal role in accelerating key chemical transformations, most notably in the synthesis of polyurethanes. Its unique molecular architecture, featuring two sterically accessible pyrrolidine rings linked by a flexible ether bridge, dictates its catalytic efficacy. This guide delves into the fundamental mechanism of action of bis(2-pyrrolidinoethyl) ether, elucidating its role in both the gelling and blowing reactions critical to polyurethane foam production. By synthesizing established principles of tertiary amine catalysis with the specific structural attributes of this molecule, we provide a comprehensive understanding of its catalytic cycle, from substrate activation to product formation. This document serves as a technical resource for researchers and professionals seeking to optimize processes involving this versatile catalyst.

Introduction: The Significance of Tertiary Amine Catalysis

In the landscape of industrial chemistry, particularly in polymer synthesis, catalysts are indispensable for controlling reaction rates and influencing the properties of the final product. Tertiary amines have emerged as a crucial class of catalysts, especially in the production of polyurethanes.[1] Their primary function is to accelerate the reactions between isocyanates and active hydrogen-containing compounds, such as polyols and water.[2] These reactions, known as the gelling and blowing reactions respectively, are fundamental to the formation of polyurethane foams.[3]

Bis(2-pyrrolidinoethyl) ether falls within this important class of catalysts. Its molecular structure, characterized by two pyrrolidine moieties connected by an ether linkage, provides a unique combination of basicity and steric accessibility that governs its catalytic performance. Understanding the precise mechanism by which this catalyst operates is paramount for fine-tuning reaction kinetics, controlling foam morphology, and ultimately, achieving desired material properties.

The Dual-Action Catalytic Mechanism of Bis(2-pyrrolidinoethyl) Ether

The catalytic activity of bis(2-pyrrolidinoethyl) ether in polyurethane formation is a tale of two competing yet cooperative reactions: the gelling reaction (urethane formation) and the blowing reaction (urea and carbon dioxide formation). The catalyst's effectiveness stems from its ability to influence the rates of both processes.

The Gelling Reaction: Urethane Linkage Formation

The gelling reaction involves the addition of a polyol's hydroxyl group to an isocyanate group, forming the characteristic urethane linkage of polyurethanes. The catalytic cycle, facilitated by bis(2-pyrrolidinoethyl) ether, can be conceptualized through the following steps, drawing parallels with computational studies on other tertiary amine catalysts.[4][5]

-

Activation of the Polyol: The lone pair of electrons on one of the nitrogen atoms of the pyrrolidine ring forms a hydrogen bond with the hydroxyl group of the polyol. This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The activated polyol oxygen then attacks the electrophilic carbon atom of the isocyanate group.

-

Proton Transfer and Catalyst Regeneration: A proton is transferred from the polyol to the nitrogen atom of the isocyanate, forming the urethane linkage and regenerating the catalyst. The bis(2-pyrrolidinoethyl) ether molecule is then free to participate in another catalytic cycle.

The flexibility of the ether linkage in bis(2-pyrrolidinoethyl) ether allows the two pyrrolidine groups to act independently or cooperatively, potentially enhancing the catalytic turnover rate.

The Blowing Reaction: CO2 Generation

Simultaneously, bis(2-pyrrolidinoethyl) ether catalyzes the reaction between water and isocyanate, which is crucial for the expansion of polyurethane foams. This "blowing" reaction generates carbon dioxide gas and forms a urea linkage. The proposed mechanism mirrors that of the gelling reaction:

-

Activation of Water: A nitrogen atom of the catalyst forms a hydrogen bond with a water molecule, increasing its nucleophilicity.

-

Nucleophilic Attack: The activated water molecule attacks the isocyanate group.

-

Decarboxylation and Urea Formation: The resulting unstable carbamic acid intermediate rapidly decomposes to yield an amine and carbon dioxide. The amine then swiftly reacts with another isocyanate molecule to form a stable urea linkage.

The balance between the gelling and blowing reactions, often referred to as the "gel/blow ratio," is a critical parameter in foam production, and the choice and concentration of the catalyst, such as bis(2-pyrrolidinoethyl) ether, are key to controlling this balance.[6]

Visualizing the Catalytic Cycles

To better illustrate the proposed mechanisms, the following diagrams depict the catalytic cycles for both the gelling and blowing reactions.

Caption: Proposed catalytic cycle for the gelling reaction.

Caption: Proposed catalytic cycle for the blowing reaction.

Structure-Activity Relationship: The Role of Molecular Architecture

The catalytic prowess of bis(2-pyrrolidinoethyl) ether is intrinsically linked to its molecular structure. Several key features contribute to its activity:

-

Tertiary Amine Nitrogens: The nitrogen atoms within the pyrrolidine rings are tertiary amines, possessing a lone pair of electrons that are readily available for interaction with active hydrogen compounds. Their basicity is a crucial factor in their catalytic efficiency.[2]

-

Steric Accessibility: The five-membered pyrrolidine rings offer a degree of steric hindrance that can influence the selectivity of the catalyst. However, compared to bulkier amines, the nitrogen atoms remain relatively accessible to the reactants.

-

Ether Linkage: The ether linkage provides flexibility to the molecule, allowing the two catalytic centers to orient themselves optimally for interaction with the substrates. This flexibility may also play a role in the catalyst's solubility and compatibility within the reaction mixture. The oxygen atom in the ether bridge could also participate in hydrogen bonding, further influencing the local environment of the reaction.

Experimental Protocols for Mechanistic Investigation

To experimentally validate and further elucidate the catalytic mechanism of bis(2-pyrrolidinoethyl) ether, a combination of kinetic and spectroscopic studies can be employed.

Kinetic Analysis of Urethane and Urea Formation

Objective: To determine the reaction order and rate constants for the gelling and blowing reactions in the presence of bis(2-pyrrolidinoethyl) ether.

Methodology:

-

Reaction Setup: Prepare separate reaction mixtures for the gelling (polyol + isocyanate) and blowing (water + isocyanate) reactions in a suitable solvent (e.g., anhydrous toluene or N,N-dimethylformamide) within a thermostated reactor equipped with a magnetic stirrer.

-

Catalyst Introduction: Add a precise concentration of bis(2-pyrrolidinoethyl) ether to each reaction mixture at time zero.

-

Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., with an excess of a primary or secondary amine for the isocyanate).

-

Analysis: Analyze the concentration of the remaining isocyanate or the formed urethane/urea using techniques such as:

-

Titration: Determine the concentration of unreacted isocyanate groups by titration with a standard solution of dibutylamine.

-

Infrared (IR) Spectroscopy: Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane or urea carbonyl peaks.

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify the reactants and products.

-

-

Data Analysis: Plot the concentration of reactants or products versus time to determine the reaction rate. By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component and the rate constant can be determined.

Spectroscopic Investigation of Catalyst-Substrate Interactions

Objective: To obtain direct evidence of the interaction between bis(2-pyrrolidinoethyl) ether and the reactants (polyol and water).

Methodology:

-

Sample Preparation: Prepare solutions of bis(2-pyrrolidinoethyl) ether with the polyol and with water in an inert solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Observe changes in the chemical shifts of the hydroxyl proton of the polyol or the water protons upon addition of the catalyst. A downfield shift would indicate the formation of a hydrogen bond.

-

¹³C NMR: Monitor changes in the chemical shifts of the carbon atoms in both the catalyst and the substrates to identify sites of interaction.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Monitor shifts in the O-H stretching frequency of the polyol or water upon addition of the catalyst. A broadening and shifting to lower wavenumbers of the O-H band is indicative of hydrogen bonding.

-

Concluding Remarks

Bis(2-pyrrolidinoethyl) ether stands as a highly effective catalyst in polyurethane synthesis due to its well-defined molecular structure that facilitates the activation of both polyols and water. The proposed mechanism, rooted in the principles of tertiary amine catalysis, highlights the crucial role of hydrogen bonding in lowering the activation energy for both the gelling and blowing reactions. The interplay between the basicity of the pyrrolidine nitrogens, the steric environment, and the flexibility imparted by the ether linkage culminates in its efficient catalytic performance. Further experimental and computational studies will undoubtedly provide deeper insights into the nuanced aspects of its mechanism, paving the way for the design of even more efficient and selective catalysts for a wide range of chemical transformations.

References

- Blank, W. J., & He, Z. A. (2004). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Journal of Cellular Plastics, 40(6), 465–487.

-

Computational Study of Catalytic Urethane Formation. (2021). Polymers, 13(24), 4419. [Link]

- Huntsman Corporation. (2015).

- Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols catalyzed by tertiary amines. (1962). Journal of the American Chemical Society, 84(22), 4303–4307.

- Maris, J., & Overbeek, A. (2014). Polyurethane Catalysis by Tertiary Amines. Macromolecular Symposia, 345(1), 10-21.

-

Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008). Macromolecular Symposia, 269(1), 1-11. [Link]

- Sardon, H., & Hedrick, J. L. (2015). Organocatalysis: An alternative catalytic platform for the production of renewable polyesters. Progress in Polymer Science, 49-50, 1-28.

- Schwab, F. C. (1985). Polyurethanes using bis(aminoethyl)

-

Reaction principle of tertiary amine catalyst. (2022). Knowledge. [Link]

-

Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. (2021). Polymers, 13(21), 3731. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Computational Study of Catalytic Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Study of Catalytic Urethane Formation [mdpi.com]

- 6. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Bis(2-pyrrolidinoethyl) ether

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of Bis(2-pyrrolidinoethyl) ether (CAS No. 100396-39-2). While specific experimental data for this compound is not extensively published, this document synthesizes information on analogous chemical structures—specifically tertiary amines and ethers—to establish a predictive assessment of its behavior under thermal stress. We outline authoritative, field-proven methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed protocols for their application. Furthermore, we propose potential decomposition pathways and products based on fundamental chemical principles. This guide is intended to serve as a foundational resource for researchers initiating stability studies, enabling the design of robust experiments and the accurate interpretation of results.

Introduction: The Need for Thermal Characterization

Bis(2-pyrrolidinoethyl) ether is a bifunctional molecule featuring two tertiary amine pyrrolidine rings linked by a flexible ether chain. Its structure suggests potential utility as a ligand in coordination chemistry, a catalyst in organic synthesis, or an intermediate in the development of pharmacologically active agents. In any of these applications, particularly those involving elevated temperatures such as synthesis, purification, or formulation, a thorough understanding of the compound's thermal stability is paramount. Thermal decomposition can lead to loss of product, generation of impurities, and potential safety hazards.

This document addresses the current gap in publicly available data by providing a theoretical and practical guide to characterizing this molecule. We will proceed by first summarizing its known physicochemical properties, then delving into the standard analytical techniques used to assess thermal stability, and finally, proposing the likely chemical pathways through which it decomposes.

Physicochemical Properties of Bis(2-pyrrolidinoethyl) ether

A summary of the known physical and chemical properties provides a baseline for further investigation. These values are critical for designing experimental conditions and interpreting analytical data.

| Property | Value | Reference |

| CAS Number | 100396-39-2 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O | [1][3][4] |

| Molecular Weight | 212.33 g/mol | [1][3] |

| Boiling Point | 282.3°C at 760 mmHg | [1] |

| 166-172°C at 22 Torr | [5] | |

| Density | ~0.999 g/cm³ | [1] |

| Flash Point | 77.8°C | [1] |

| pKa | 10.05 (Predicted) | [5] |

Methodologies for Thermal Analysis

The cornerstone of any thermal stability investigation involves a combination of techniques that measure changes in mass and energy as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods employed for this purpose.[6][7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time.[6][9] This technique is exceptionally sensitive for detecting mass loss associated with processes like decomposition, evaporation, or desorption. A typical TGA experiment yields a thermogram, a plot of mass versus temperature, from which the onset temperature of decomposition and the stoichiometry of mass loss events can be determined.

-

Sample Preparation: Accurately weigh 5-10 mg of Bis(2-pyrrolidinoethyl) ether into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial for studying the inherent thermal stability of the molecule, preventing oxidative decomposition which would occur in the presence of air and complicate the analysis.[10]

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experimental time.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. Plot the mass (%) and the first derivative of the mass loss (DTG curve) against temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[7][11] This technique identifies thermal events by detecting the energy absorbed (endothermic) or released (exothermic). For Bis(2-pyrrolidinoethyl) ether, DSC can reveal its melting point, boiling point, and the exothermic energy release associated with decomposition.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Causality: A sealed pan is essential to prevent mass loss due to evaporation before the boiling or decomposition point, ensuring that the detected heat flow corresponds to the bulk sample.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 0°C. Ramp the temperature from 0°C to 400°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic events (like melting or boiling) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.

Evolved Gas Analysis (EGA): Identifying Decomposition Products

While TGA quantifies mass loss, it does not identify the gaseous products released. To achieve this, TGA is often coupled with a spectroscopic technique like Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[12] As the sample decomposes in the TGA, the evolved gases are swept through a heated transfer line into the spectrometer for real-time identification. This is the most definitive method for confirming the proposed decomposition pathways.[13]

Caption: Workflow for comprehensive thermal analysis.

Predicted Thermal Decomposition Pathways

In the absence of direct experimental data for Bis(2-pyrrolidinoethyl) ether, its decomposition mechanism can be predicted by considering the lability of its core functional groups: the central ether linkage and the two tertiary amine-containing pyrrolidine rings. Studies on analogous ethers and amines provide a strong basis for these predictions.[14][15]

The primary decomposition is likely initiated by the cleavage of the weakest bonds under thermal stress. The C-O ether bonds and the C-N bonds adjacent to the pyrrolidine ring are the most probable sites of initial fragmentation.

Proposed Pathways:

-

Pathway A: Ether Bond Cleavage (C-O Scission): Homolytic cleavage of the C-O-C bond is a common thermal degradation route for ethers. This would generate radical intermediates that can subsequently rearrange or abstract hydrogen atoms to form a variety of smaller molecules.

-

Pathway B: Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation. A common pathway for similar cyclic amines involves ring-opening followed by elimination reactions, potentially leading to the formation of unsaturated fragments. Pyrrolidine has been identified as a degradation product of a similar compound, 1-(2-hydroxyethyl)pyrrolidine.[14]

-

Pathway C: Side-Chain Elimination: Cleavage of the C-N bond connecting the ethyl chain to the pyrrolidine nitrogen could occur, leading to the formation of vinylpyrrolidine and other fragments.

Caption: Predicted decomposition pathways for the title compound.

Summary of Potential Decomposition Products

Based on the proposed pathways, a range of low-molecular-weight gaseous products would be expected. The identification of these via EGA would provide strong evidence for the operative decomposition mechanisms.

| Product | Formula | Likely Origin Pathway |

| Pyrrolidine | C₄H₉N | Pathway B, C |

| Ethylene | C₂H₄ | Pathway A, B |

| Acetaldehyde | C₂H₄O | Pathway A |

| N-Vinylpyrrolidine | C₆H₉N | Pathway C |

| Ammonia | NH₃ | Pathway B |

| Carbon Monoxide | CO | Pathway A |

Conclusion and Forward Outlook

This guide establishes a robust scientific framework for the characterization of the thermal stability of Bis(2-pyrrolidinoethyl) ether. While specific degradation data for this molecule remains to be published, a predictive analysis based on its constituent functional groups allows for the design of targeted, effective experiments.

The combined application of TGA and DSC provides quantitative data on the temperature limits of stability and the energetics of decomposition. When augmented with Evolved Gas Analysis techniques such as TGA-FTIR, a complete picture of the degradation process, including the identification of decomposition products, can be achieved. The protocols and predictive models presented herein offer a self-validating system for researchers, ensuring that experimental design is grounded in established principles of thermal analysis and chemical reactivity. This foundational work is critical for the safe and effective application of Bis(2-pyrrolidinoethyl) ether in research and development.

References

-

Alfa Chemistry. CAS 100396-39-2 Bis-(2-pyrrolidinoethyl)ether.

-

Constantinou, C. P., & Chaudhri, M. M. (1995). Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. Journal of Thermal Analysis, 44, 1301-1311.

-

Stansbury, J. W., & Antonucci, J. M. (2007). EVALUATION OF TERTIARY AMINE CO-INTIATORS USING DIFFERENTIAL SCANNING PHOTOCALORIMETRY. Dental Materials, 10(4), 291-297.

-

Guidechem. BIS(2-PYRROLIDINOETHYL) ETHER (CAS No. 100396-39-2) SDS.

-

ChemicalBook. BIS(2-PYRROLIDINOETHYL) ETHER | 100396-39-2.

-

Pharmaffiliates. CAS No : 100396-39-2 | Product Name : bis-(2-Pyrrolidinoethyl) ether.

-

Wikipedia. Thermogravimetric analysis.

-

King-Pharm. BIS(2-PYRROLIDINOETHYL) ETHER [100396-39-2].

-

METTLER TOLEDO. Introductory Handbook Volume 5 Evolved Gas Analysis.

-

Wikipedia. Differential scanning calorimetry.

-

Chemistry LibreTexts. Thermogravimetric analysis (TGA). (2022).

-

da Silva, A. C. R., et al. (2022). Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty. MDPI.

-

Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.

-

ResearchGate. Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines.

-

Chemistry LibreTexts. Differential Scanning Calorimetry. (2023).

-

Bruker. TG-FTIR Thermogravimetric Analysis.

-

Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.

-

ChemicalBook. BIS(2-PYRROLIDINOETHYL) ETHER CAS#: 100396-39-2.

-

ResearchGate. synthesis and spectral characterization of bis (sub-pyrrolidinyl) diones.

-

ResearchGate. synthesis and spectral characterization of bis (sub- pyrrolidinyl) diones.

-

ResearchGate. Thermal stability and electrochemical behaviour of Tetrakis-μ-benzoatodicopper(II).

-

ResearchGate. Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C.

-

ResearchGate. Thermal stability and degradation of binuclear hexaaqua-bis(ethylenediamine)-(μ 2-pyromellitato)dinickel(II) tetrahydrate.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. BIS(2-PYRROLIDINOETHYL) ETHER | 100396-39-2 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. BIS(2-PYRROLIDINOETHYL) ETHER [100396-39-2] | King-Pharm [king-pharm.com]

- 5. BIS(2-PYRROLIDINOETHYL) ETHER CAS#: 100396-39-2 [chemicalbook.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fkit.unizg.hr [fkit.unizg.hr]

- 13. TG-FTIR Thermogravimetric Analysis | Bruker [bruker.com]

- 14. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Bis(2-pyrrolidinoethyl) ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-pyrrolidinoethyl) ether, a tertiary amine featuring two pyrrolidine rings linked by an ether chain, is a molecule of increasing interest in various chemical applications, including catalysis in polyurethane systems.[1][2] A fundamental understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This in-depth technical guide provides a comprehensive analysis of the solubility profile of Bis(2-pyrrolidinoethyl) ether, synthesizes predictive insights based on its molecular structure, and offers detailed protocols for empirical solubility determination.

Physicochemical Properties of Bis(2-pyrrolidinoethyl) ether

A thorough understanding of the physicochemical properties of Bis(2-pyrrolidinoethyl) ether is the foundation for predicting its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C12H24N2O | [3][4] |

| Molecular Weight | 212.33 g/mol | [3][4] |

| Boiling Point | 166-172 °C at 22 Torr | [5] |

| Density | 0.999 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa (Predicted) | 10.05 ± 0.40 | [5] |

The structure of Bis(2-pyrrolidinoethyl) ether, featuring two tertiary amine-containing pyrrolidine rings and a central ether linkage, dictates its solubility characteristics. The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The overall molecule has a significant nonpolar hydrocarbon backbone, but the presence of the heteroatoms introduces polarity.

Predicted Solubility Profile

The pyrrolidine ring itself is a cyclic secondary amine that is miscible with water and most organic solvents. A structurally similar, smaller molecule, N-(2-Hydroxyethyl)pyrrolidine, is reported to be soluble in alcohol, ether, and benzene, and partially soluble in water. Given that Bis(2-pyrrolidinoethyl) ether is a larger molecule with two pyrrolidine moieties and an ether linkage, its solubility in water is expected to be lower than that of N-(2-Hydroxyethyl)pyrrolidine due to the increased hydrophobic character.

The use of Bis(2-pyrrolidinoethyl) ether as a catalyst in polyurethane foam formulations, where it is part of a homogenous mixture with polyols, suggests good solubility in polar, protic solvents.[1][2] Polyols are characterized by multiple hydroxyl groups. Furthermore, ethylene glycol has been mentioned as a potential solvent or diluent for similar catalysts, reinforcing the expectation of solubility in polar solvents.[2]

Based on these considerations, the following qualitative solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Ethylene Glycol | High | The ability of the solvent to hydrogen bond with the nitrogen and oxygen atoms of Bis(2-pyrrolidinoethyl) ether, coupled with the polar nature of the solvent, is expected to lead to good solubility. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | The polarity of these solvents should facilitate the dissolution of the polar portions of the molecule. The absence of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | The ether linkage in the molecule suggests some affinity for ether solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The hydrocarbon backbone of the molecule should allow for some interaction with nonpolar aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity introduced by the nitrogen and oxygen atoms is likely to make it poorly soluble in nonpolar aliphatic solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that may allow for the dissolution of Bis(2-pyrrolidinoethyl) ether. |

Experimental Determination of Solubility

For critical applications in research and development, empirical determination of solubility is essential. The following protocols provide methodologies for both qualitative and quantitative assessment.

Qualitative Miscibility Assessment

This protocol offers a rapid method to determine if Bis(2-pyrrolidinoethyl) ether is miscible or immiscible in a given solvent at room temperature.

Materials:

-

Bis(2-pyrrolidinoethyl) ether (high purity)

-

Test solvent (high purity)

-

Small, clear glass vials with caps (e.g., 4 mL)

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

To a clear glass vial, add 1 mL of the test solvent.

-

Add 1 mL of Bis(2-pyrrolidinoethyl) ether to the same vial.

-

Securely cap the vial and vortex the mixture vigorously for 30-60 seconds.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Visually inspect the vial for the presence of a single, clear phase or for two distinct layers, cloudiness, or precipitate.

-

Miscible: A single, clear, homogenous phase indicates miscibility.

-

Immiscible/Partially Soluble: The presence of two layers, turbidity, or solid precipitate indicates immiscibility or partial solubility.

-

Quantitative Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method to determine the quantitative solubility of Bis(2-pyrrolidinoethyl) ether in a solvent at a specific temperature.

Materials:

-

Bis(2-pyrrolidinoethyl) ether (high purity)

-

Test solvent (high purity)

-

Sealed flasks or vials

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

A validated analytical method for quantifying Bis(2-pyrrolidinoethyl) ether (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of Bis(2-pyrrolidinoethyl) ether to a known volume of the test solvent in a sealed flask. The presence of undissolved material should be visible.

-

Equilibration: Place the sealed flask in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid material is disturbed.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any suspended microparticles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of Bis(2-pyrrolidinoethyl) ether using a pre-validated analytical method.

-

Calculation: The solubility is reported as the concentration of the analyte in the saturated solution (e.g., in g/L or mg/mL).

Workflow Diagrams

Caption: Experimental workflows for determining the solubility of Bis(2-pyrrolidinoethyl) ether.

Conclusion

While a definitive, publicly available database on the solubility of Bis(2-pyrrolidinoethyl) ether in common organic solvents is currently lacking, a systematic analysis of its molecular structure and analogous compounds provides a strong predictive framework. It is anticipated to exhibit high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with decreasing solubility in less polar and nonpolar environments. For applications demanding precise solubility data, the detailed experimental protocols provided in this guide will empower researchers to make accurate, empirical determinations. This foundational knowledge is critical for the successful application of Bis(2-pyrrolidinoethyl) ether in diverse fields, from materials science to pharmaceutical development.

References

-

WO2020174030A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents.

-

EP3931177A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents.

-

N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol.

-

Pyrrolidine - Wikipedia.

-

1-(2-Pyrrolidin-1-ylethoxy)pyrrolidine | C10H20N2O | CID 177751572 - PubChem.

-

Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4) - Cheméo.

-

1-(2-Hydroxyethyl)pyrrolidine 97 2955-88-6 - Sigma-Aldrich.

-

BIS(2-PYRROLIDINOETHYL) ETHER CAS#: 100396-39-2 - ChemicalBook.

-

Amine composition useful for making stable polyurethane foam systems - Google Patents.

-

BIS(2-PYRROLIDINOETHYL) ETHER (CAS No. 100396-39-2) SDS - Guidechem.

-

CAS 100396-39-2 Bis-(2-pyrrolidinoethyl)ether - Alfa Chemistry.

-

BIS(2-PYRROLIDINOETHYL) ETHER | 100396-39-2 - ChemicalBook.

-

CAS No : 100396-39-2 | Product Name : bis-(2-Pyrrolidinoethyl) ether | Pharmaffiliates.

-

Measured physical properties of bis-N-ethyl pyrrollidone - ResearchGate.

-

BIS(2-PYRROLIDINOETHYL) ETHER [100396-39-2] | King-Pharm.

Sources

- 1. WO2020174030A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]

- 2. EP3931177A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]

- 3. CA3128574A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

Unveiling the Synthetic Potential of Bis(2-pyrrolidinoethyl) ether: A Technical Inquiry

To our valued audience of researchers, scientists, and drug development professionals,

In the dynamic field of organic synthesis, the exploration of novel reagents and ligands is a constant endeavor, driving the discovery of more efficient and selective chemical transformations. This guide was intended to provide an in-depth technical exploration of the potential applications of "Bis(2-pyrrolidinoethyl) ether" (CAS No. 100396-39-2) in organic synthesis. However, a comprehensive search of the current scientific literature and chemical databases reveals a significant gap in documented applications for this specific compound.

While the chemical structure of Bis(2-pyrrolidinoethyl) ether, featuring two pyrrolidine moieties linked by a flexible ether chain, suggests potential as a bidentate ligand for metal catalysis or as a proton sponge in various reactions, there is a notable absence of published research detailing its use in these or any other synthetic contexts. Our investigation across numerous scientific databases and patent libraries did not yield any specific protocols, mechanistic studies, or established applications for this compound in organic synthesis.

The available information is primarily limited to its commercial availability from various chemical suppliers, along with basic physicochemical properties and safety data.

Chemical Identity and Properties of Bis(2-pyrrolidinoethyl) ether:

| Property | Value | Source |

| CAS Number | 100396-39-2 | [1][2] |

| Molecular Formula | C12H24N2O | [1][2] |

| Molecular Weight | 212.33 g/mol | [1][2] |

| Synonym | 1,1'-(Oxybis(ethane-2,1-diyl))dipyrrolidine | [2] |

A Call for Exploratory Research

The absence of documented applications for Bis(2-pyrrolidinoethyl) ether presents a unique opportunity for the research community. Its structural motifs, reminiscent of other successful ligands and bases in organic chemistry, suggest that its potential may be as yet untapped. We encourage researchers to consider the following potential avenues of investigation:

-